1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine
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Overview
Description
1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C6H11N5 It features a cyclopentane ring substituted with a tetrazole ring at one position and an amine group at another
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, nitroso derivatives, and reduced amine compounds .
Scientific Research Applications
1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes or receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in materials science.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high-energy content and stability.
Uniqueness
1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine is unique due to its combination of a cyclopentane ring with a tetrazole and an amine group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c7-6(3-1-2-4-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFCRBEHCEGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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